molecular formula C18H17ClN4O4 B15016406 (3E)-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}-N-(3-methylphenyl)butanamide

(3E)-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}-N-(3-methylphenyl)butanamide

Cat. No.: B15016406
M. Wt: 388.8 g/mol
InChI Key: SQCKAYZMTQGZAH-CIAFOILYSA-N
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Description

(3E)-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}-N-(3-methylphenyl)butanamide is an organic compound characterized by its complex structure, which includes a hydrazinylidene group, a nitrophenyl group, and a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}-N-(3-methylphenyl)butanamide typically involves the following steps:

    Formation of the Hydrazone Intermediate: The reaction begins with the condensation of 3-chloro-4-nitrobenzaldehyde with hydrazine hydrate to form the hydrazone intermediate.

    Acylation Reaction: The hydrazone intermediate is then acylated with 3-methylbenzoyl chloride in the presence of a base such as pyridine or triethylamine to yield the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group in the compound can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the nitrophenyl group.

    Reduction: Amino derivatives of the compound.

    Substitution: Substituted derivatives where the chloro group is replaced by other functional groups.

Scientific Research Applications

Chemistry

This compound is used as a building block in the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and binding sites due to its ability to form stable complexes with proteins.

Medicine

The compound has potential applications in medicinal chemistry as a lead compound for the development of new drugs. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug discovery.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism by which (3E)-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}-N-(3-methylphenyl)butanamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrazinylidene group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. The nitrophenyl and chloro groups may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (3E)-3-{2-[(4-chloro-3-nitrophenyl)carbonyl]hydrazinylidene}-N-(3-methylphenyl)butanamide
  • (3E)-3-{2-[(3-chloro-4-methylphenyl)carbonyl]hydrazinylidene}-N-(3-methylphenyl)butanamide
  • (3E)-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}-N-(4-methylphenyl)butanamide

Uniqueness

The uniqueness of (3E)-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}-N-(3-methylphenyl)butanamide lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties. The presence of both nitrophenyl and chloro groups allows for diverse chemical reactivity, while the hydrazinylidene group provides a site for potential biological interactions.

Properties

Molecular Formula

C18H17ClN4O4

Molecular Weight

388.8 g/mol

IUPAC Name

3-chloro-N-[(E)-[4-(3-methylanilino)-4-oxobutan-2-ylidene]amino]-4-nitrobenzamide

InChI

InChI=1S/C18H17ClN4O4/c1-11-4-3-5-14(8-11)20-17(24)9-12(2)21-22-18(25)13-6-7-16(23(26)27)15(19)10-13/h3-8,10H,9H2,1-2H3,(H,20,24)(H,22,25)/b21-12+

InChI Key

SQCKAYZMTQGZAH-CIAFOILYSA-N

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)C/C(=N/NC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])Cl)/C

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CC(=NNC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])Cl)C

Origin of Product

United States

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